Desotamide

Antibacterial Gram-positive Structure-Activity Relationship

Desotamide A is the benchmark cyclic hexapeptide antibiotic for any medicinal chemistry or synthetic biology program targeting non-ribosomal peptides. Its well-characterized MIC profile (S. aureus 16 μg/mL, S. pneumoniae 12.5 μg/mL, MRSE 32 μg/mL) and stark activity contrast with inactive analog Desotamide G (MIC >113 μg/mL) provide an irreplaceable, validated positive control for SAR studies. Procure this non-cytotoxic scaffold (IC50 >30 μM) to ensure your analog screens, heterologous expression validations, or target-specificity assays are anchored to the definitive founding member of the desotamide family.

Molecular Formula C35H52N8O7
Molecular Weight 696.8 g/mol
CAS No. 194660-14-5
Cat. No. B065381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesotamide
CAS194660-14-5
SynonymsDESOTAMIDE
Molecular FormulaC35H52N8O7
Molecular Weight696.8 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)CC(=O)N
InChIInChI=1S/C35H52N8O7/c1-7-20(6)30-35(50)42-27(15-28(36)44)31(46)38-17-29(45)39-26(14-21-16-37-23-11-9-8-10-22(21)23)33(48)40-24(12-18(2)3)32(47)41-25(13-19(4)5)34(49)43-30/h8-11,16,18-20,24-27,30,37H,7,12-15,17H2,1-6H3,(H2,36,44)(H,38,46)(H,39,45)(H,40,48)(H,41,47)(H,42,50)(H,43,49)/t20-,24+,25-,26+,27+,30+/m1/s1
InChIKeyLJGXNPVJAKBNOK-DTWKRICWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Lyophilisate

Structure & Identifiers


Interactive Chemical Structure Model





Desotamide (CAS 194660-14-5): Procurement-Grade Cyclic Hexapeptide Antibiotic for Antimicrobial Research


Desotamide (Desotamide A) is a cyclic hexapeptide antibiotic originally isolated from *Streptomyces* species [1]. It is the founding member of the desotamide family of non-ribosomal peptides, which also includes wollamide, surugamide, ulleungmycin, and noursamycin/curacomycin [2]. Desotamide demonstrates growth inhibitory activity against a range of Gram-positive pathogens, with well-documented potency against *Staphylococcus aureus*, *Streptococcus pneumoniae*, and methicillin-resistant *Staphylococcus epidermidis* (MRSE) .

Why Desotamide Cannot Be Substituted with Generic 'Cyclic Peptide' Alternatives in Critical Research


The desotamide family encompasses structurally distinct cyclic peptides ranging from 6 to 10 amino acids in length [1]. This structural variation directly translates into divergent antimicrobial spectra and potency profiles [2]. For instance, while desotamide A is active against a broad panel of Gram-positive pathogens, its close analog desotamide G displays no notable antibacterial activity (MIC > 113 μg/mL), a clear demonstration that minor sequence alterations profoundly impact biological function [3]. Therefore, substituting desotamide with another in-class compound, such as a wollamide or surugamide, without rigorous validation risks invalidating experimental outcomes due to these known potency and target differences [4].

Desotamide's Verifiable Differentiation: A Quantitative Evidence Guide for Scientific Procurement


Desotamide A Demonstrates a Broad Gram-Positive Antibacterial Profile, Unlike the Inactive Desotamide G Analog

Desotamide A exhibits potent antibacterial activity against key Gram-positive pathogens, with minimum inhibitory concentrations (MICs) of 16 μg/mL against *S. aureus*, 12.5 μg/mL against *S. pneumoniae*, and 32 μg/mL against MRSE . In stark contrast, the structurally related analog desotamide G, produced via heterologous expression, shows no notable antibacterial activity, with an MIC > 113 μg/mL against the same panel of pathogens [1]. This demonstrates that the antibacterial activity of desotamide A is highly sensitive to specific amino acid sequence and is not a universal property of the desotamide scaffold.

Antibacterial Gram-positive Structure-Activity Relationship

Desotamide A Analogs with Specific Amino Acid Substitutions Achieve a 2-4 Fold Improvement in Potency Against MRSA

A structure-activity relationship (SAR) study identified that replacing L-allo-Ile at position II with L-Ile, and simultaneously replacing Gly at position VI with D-Lys (desotamide A4) or D-Arg (desotamide A6), yields a 2-4 fold increase in antibacterial potency against Gram-positive pathogens, including methicillin-resistant *Staphylococcus aureus* (MRSA) [1]. These optimized analogs, desotamide A4 and A6, exhibit MIC values of 8-32 μg/mL against MRSA, compared to the original desotamide A [2]. This demonstrates a clear pathway for potency enhancement through targeted sequence modification.

MRSA Drug-resistant Structure-Activity Relationship

Desotamides and Wollamides Share a Non-Cytotoxic Profile, with IC50 Values >30 μM Against Mammalian Cells

Both desotamides A-D and wollamides demonstrate a favorable selectivity profile, exhibiting growth inhibitory activity against Gram-positive bacteria (IC50 0.6 - 7 μM) while being noncytotoxic to mammalian cells (IC50 > 30 μM) [1]. This class-level characteristic indicates a therapeutic window and supports their potential as drug leads with minimal off-target toxicity to mammalian cells. The data confirms that Desotamide A's potent antibacterial effect is not due to general cellular toxicity.

Cytotoxicity Selectivity Safety Profile

Desotamide Family Members Exhibit Divergent Antimicrobial Targets, With Desotamide A Targeting Gram-Positive Bacteria and Wollamides Showing Antimycobacterial Activity

While Desotamide A is primarily active against a range of Gram-positive pathogens including *S. aureus*, *S. pneumoniae*, and MRSE , members of the closely related wollamide subgroup demonstrate potent antimycobacterial activity. For example, wollamide A exhibits an MIC of 1.1 μM against *Mycobacterium tuberculosis* H37Rv [1], and desotamide B itself shows an MIC of 1.56 μg/mL against the same strain [2]. This divergence in antimicrobial spectrum within the same family underscores that these compounds are not functionally interchangeable.

Antibacterial spectrum Mycobacterium Target specificity

Optimal Application Scenarios for Desotamide Procurement Based on Validated Evidence


Primary Lead Compound for Gram-Positive Antibiotic Discovery Programs

Given its well-characterized MIC profile against *S. aureus* (16 μg/mL), *S. pneumoniae* (12.5 μg/mL), and MRSE (32 μg/mL) , Desotamide serves as a validated starting point for medicinal chemistry campaigns. Its activity against drug-resistant strains, combined with a non-cytotoxic profile (IC50 > 30 μM) [1], makes it a safer lead scaffold for optimization. Researchers can use Desotamide as a benchmark to evaluate new synthetic analogs, as demonstrated by the 2-4 fold potency improvements seen with specific substitutions [2].

Comparative Studies Within the Desotamide Family to Elucidate Structure-Function Relationships

Desotamide A is the ideal control for investigating the molecular basis of antimicrobial activity within its family. Its stark contrast with the inactive analog Desotamide G (MIC > 113 μg/mL) [3] provides a powerful system for pinpointing the amino acid residues essential for activity. Procurement of Desotamide A enables side-by-side comparisons with wollamides, which have a different pathogen spectrum (e.g., anti-mycobacterial activity), to dissect the structural determinants of target specificity [4].

Reference Standard in Mode of Action Studies for Non-Ribosomal Peptide Antibiotics

Desotamide is a representative member of a large class of non-ribosomal peptide antibiotics [5]. Its activity against clinically relevant pathogens and its defined, non-cytotoxic mechanism make it a useful tool for studying bacterial cell wall or membrane disruption. It can be employed as a comparative agent in high-throughput screens designed to discover new compounds with similar mechanisms but improved potency or different resistance profiles.

Validation of Heterologous Expression Systems for Cyclic Peptide Production

The successful heterologous expression of the *dsa* gene cluster in *S. coelicolor* M1152, which yielded Desotamides A, B, and the new analog G [6], establishes Desotamide A as a crucial positive control for synthetic biology and metabolic engineering efforts. Its production serves as a benchmark for optimizing yield, validating pathway assembly, and troubleshooting expression of other cyclic peptide gene clusters in heterologous hosts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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